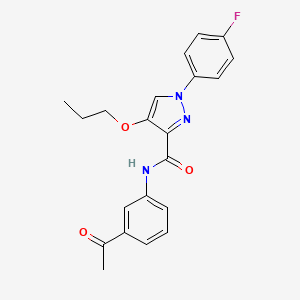

N-(3-acetylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

N-(3-acetylphenyl)-1-(4-fluorophenyl)-4-propoxypyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O3/c1-3-11-28-19-13-25(18-9-7-16(22)8-10-18)24-20(19)21(27)23-17-6-4-5-15(12-17)14(2)26/h4-10,12-13H,3,11H2,1-2H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVDQAZXEDWTDMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CN(N=C1C(=O)NC2=CC=CC(=C2)C(=O)C)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole core, followed by the introduction of the acetylphenyl, fluorophenyl, and propoxy groups through various substitution reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

Structure

The structural formula includes a pyrazole core with an acetylphenyl and fluorophenyl substituent, which contributes to its biological activity.

Medicinal Chemistry

N-(3-acetylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide has been investigated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation, particularly in specific cell lines such as human colon cancer cells. The compound's mechanism of action appears to involve the modulation of signaling pathways related to cell cycle regulation and apoptosis induction .

Anti-inflammatory Effects

The pyrazole derivatives are known for their anti-inflammatory activities. Preliminary studies suggest that N-(3-acetylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide may possess similar effects, potentially useful in treating inflammatory diseases .

Neuroprotective Properties

Emerging evidence suggests that pyrazole derivatives can exhibit neuroprotective effects by modulating neuroinflammatory responses and preventing neuronal cell death. This area remains under investigation but presents a promising avenue for future therapeutic applications .

Experimental Conditions

Typical experimental conditions include:

- Temperature: Reactions are generally carried out at elevated temperatures (e.g., 80–100°C).

- Solvents: Common solvents include ethanol or acetic acid.

- Purification: Products are purified using techniques such as column chromatography or recrystallization.

Case Study 1: Anticancer Screening

In a study conducted by Fayad et al., a library of compounds was screened for anticancer activity against multicellular spheroids. N-(3-acetylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide was identified as a promising candidate due to its selective cytotoxicity towards cancer cells while sparing normal cells .

Case Study 2: Antimicrobial Testing

A comparative study analyzed the antimicrobial efficacy of various pyrazole derivatives, including N-(3-acetylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide. Results indicated moderate to high activity against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Structural Differences

The following table highlights structural variations among the target compound and analogs identified in the evidence:

Substituent Impact Analysis

1-Position Substituent

- 4-Fluorophenyl (Target, ): Fluorine’s electron-withdrawing nature enhances aromatic π-π stacking and metabolic stability compared to non-halogenated analogs.

4-Position Substituent

- Propoxy (Target, ): The ether linkage and longer alkyl chain may reduce oxidative metabolism compared to shorter chains (e.g., methyl in ), prolonging half-life.

- Methyl (): A compact group that minimizes steric hindrance, possibly favoring entropic binding contributions .

Carboxamide Substituent

Hypothesized Pharmacological Implications

While direct activity data for the target compound is unavailable, comparisons with structural analogs suggest:

- Enhanced Binding Affinity: The 4-fluorophenyl and acetyl groups may synergize to improve target engagement relative to ’s chloro-methylphenyl group.

- Metabolic Stability: The propoxy group likely confers greater resistance to CYP450-mediated oxidation compared to ’s methyl substituent.

- Selectivity: The dichlorophenyl group in may favor off-target interactions due to increased lipophilicity, whereas the target’s fluorophenyl-acetyl combination could offer better selectivity.

Biological Activity

N-(3-acetylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide is a synthetic compound belonging to the pyrazole class, which has garnered interest due to its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides a comprehensive overview of the biological activity of this specific compound, synthesizing findings from various studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C17H18FN3O3

- Molecular Weight : 323.34 g/mol

- Functional Groups :

- Acetylphenyl group

- Fluorophenyl group

- Propoxy group

- Pyrazole ring

The biological activity of N-(3-acetylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide is primarily attributed to its ability to interact with specific molecular targets. Studies suggest that it may act as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response by catalyzing the formation of prostaglandins. This inhibition can lead to reduced inflammation and pain relief.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to N-(3-acetylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In a study involving carrageenan-induced paw edema in rats, several pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like diclofenac .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Pyrazole derivatives have been tested against various bacterial strains, including E. coli and Staphylococcus aureus. Some derivatives exhibited significant antibacterial activity at low concentrations, suggesting that N-(3-acetylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide may possess similar properties .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. Compounds with structural similarities have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, although specific studies on this compound are still limited .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.